Chlorure d'hexaméthonium

Vue d'ensemble

Description

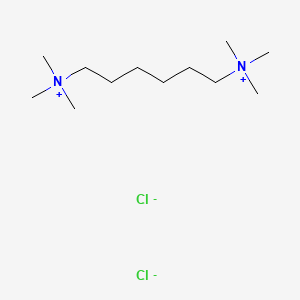

Le chlorure d'hexaméthonium est un composé organique de formule chimique C12H30Cl2N2 . C'est un composé d'ammonium quaternaire soluble dans l'eau et l'éthanol, mais quasiment insoluble dans le chloroforme et l'éther . Le this compound est principalement connu pour son rôle de bloqueur ganglionnaire, ce qui signifie qu'il inhibe la transmission dans les ganglions autonomes en bloquant les récepteurs nicotiniques de l'acétylcholine .

Applications De Recherche Scientifique

Le chlorure d'hexaméthonium a une large gamme d'applications en recherche scientifique:

Chimie : Il est utilisé comme réactif en synthèse organique et comme composé standard en chimie analytique.

Biologie : Le composé est utilisé pour étudier la fonction des récepteurs nicotiniques de l'acétylcholine dans les ganglions autonomes.

5. Mécanisme d'Action

Le this compound agit comme un bloqueur ganglionnaire non dépolarisant. Il se lie aux récepteurs nicotiniques de l'acétylcholine dans les ganglions autonomes, inhibant la transmission des impulsions nerveuses en bloquant le pore ionique du récepteur . Cette action empêche la liaison de l'acétylcholine, inhibant ainsi les systèmes nerveux sympathique et parasympathique . Le composé n'affecte pas les récepteurs muscariniques de l'acétylcholine ni les récepteurs nicotiniques à la jonction neuromusculaire .

Mécanisme D'action

Target of Action

Hexamethonium chloride primarily targets the neuronal nicotinic acetylcholine receptors (nAChR) . These receptors play a crucial role in transmitting signals in autonomic ganglia, which are clusters of nerve cells that relay information to the peripheral nervous system .

Mode of Action

Hexamethonium chloride acts as a non-depolarising ganglionic blocker . This interaction primarily blocks the ion pore of the neuronal nicotinic receptors, rather than competing with the binding site for acetylcholine . This blockage inhibits both the sympathetic and parasympathetic nervous systems .

Biochemical Pathways

It is known that by blocking the neuronal nicotinic receptors in autonomic ganglia, hexamethonium chloride inhibits the transmission in all autonomic ganglia, affecting both the sympathetic and parasympathetic nervous systems .

Result of Action

The blockage of neuronal nicotinic receptors by Hexamethonium chloride results in the inhibition of both the sympathetic and parasympathetic nervous systems . This leads to various physiological effects, including orthostatic hypotension and sexual dysfunction (sympatholytic effects), and constipation, urinary retention, glaucoma, blurry vision, decreased lacrimal gland secretion, and dry mouth (parasympatholytic effects) .

Action Environment

The action, efficacy, and stability of Hexamethonium chloride can be influenced by various environmental factors.

Analyse Biochimique

Biochemical Properties

Hexamethonium chloride functions primarily by blocking neuronal nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia. This blockade inhibits the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems. The compound does not affect muscarinic acetylcholine receptors (mAChRs) or nicotinic receptors at the skeletal neuromuscular junction . Hexamethonium chloride interacts with the ion pore of nAChRs, preventing the flow of ions and thus inhibiting neuronal signaling .

Cellular Effects

Hexamethonium chloride exerts significant effects on various cell types by inhibiting the function of nAChRs. This inhibition disrupts normal cell signaling pathways, leading to altered cellular functions. In autonomic ganglia, the blockade of nAChRs by hexamethonium chloride results in the inhibition of neurotransmitter release, affecting processes such as heart rate, blood pressure, and gastrointestinal motility . Additionally, hexamethonium chloride can influence gene expression and cellular metabolism by altering intracellular signaling cascades .

Molecular Mechanism

At the molecular level, hexamethonium chloride acts by binding to the ion pore of nAChRs, blocking the passage of ions such as sodium and potassium. This blockade prevents the depolarization of the neuronal membrane, thereby inhibiting the transmission of nerve impulses . Hexamethonium chloride does not compete with acetylcholine for the binding site but rather obstructs the ion channel itself . This mechanism of action leads to the inhibition of both sympathetic and parasympathetic nervous system activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hexamethonium chloride can vary over time. The compound is relatively stable but may degrade under certain conditions. Long-term exposure to hexamethonium chloride in in vitro studies has shown sustained inhibition of nAChRs, leading to prolonged suppression of neuronal activity . In in vivo studies, the effects of hexamethonium chloride may diminish over time due to metabolic degradation and clearance from the body .

Dosage Effects in Animal Models

The effects of hexamethonium chloride in animal models are dose-dependent. At low doses, hexamethonium chloride effectively blocks nAChRs, leading to reduced autonomic nervous system activity . At higher doses, the compound can cause significant adverse effects, including hypotension, bradycardia, and gastrointestinal disturbances . Toxicity studies have shown that excessive doses of hexamethonium chloride can lead to severe autonomic dysfunction and even death in animal models .

Metabolic Pathways

Hexamethonium chloride is poorly absorbed from the gastrointestinal tract and does not cross the blood-brain barrier . The compound is primarily metabolized in the liver, where it undergoes biotransformation to inactive metabolites . These metabolites are then excreted via the kidneys . The metabolic pathways of hexamethonium chloride involve various liver enzymes, including cytochrome P450 monooxygenases .

Transport and Distribution

Hexamethonium chloride is distributed throughout the body via the bloodstream but does not readily cross the blood-brain barrier . The compound is transported to various tissues, including the autonomic ganglia, where it exerts its pharmacological effects . Hexamethonium chloride is also known to interact with specific transporters and binding proteins that facilitate its distribution within cells .

Subcellular Localization

Within cells, hexamethonium chloride is localized primarily to the plasma membrane, where it interacts with nAChRs . The compound does not appear to accumulate in other subcellular compartments or organelles . The localization of hexamethonium chloride to the plasma membrane is crucial for its function as a ganglionic blocker, as it allows the compound to effectively inhibit nAChRs and disrupt neuronal signaling .

Méthodes De Préparation

Le chlorure d'hexaméthonium peut être synthétisé par alkylation du 1,6-dichlorohexane avec de la triméthylamine dans du méthanol ou de l'éthanol sous chauffage . La réaction se déroule généralement pendant 24 heures pour assurer une conversion complète. Les méthodes de production industrielle peuvent impliquer des voies synthétiques similaires, mais à plus grande échelle, avec des conditions réactionnelles optimisées pour maximiser le rendement et la pureté.

Analyse Des Réactions Chimiques

Le chlorure d'hexaméthonium subit plusieurs types de réactions chimiques:

Réactions de Substitution : Il peut participer à des réactions de substitution nucléophile en raison de la présence d'ions chlorure.

Oxydation et Réduction : Bien que les réactions d'oxydation et de réduction spécifiques soient moins fréquentes, la structure d'ammonium quaternaire du composé peut influencer sa réactivité dans certaines conditions.

Réactifs et Conditions Communes : Les réactifs typiques incluent pour les réactions de substitution, et les réactions sont souvent effectuées dans des solvants polaires comme l'eau ou l'éthanol. Les principaux produits dépendent des réactifs et des conditions spécifiques utilisés, mais impliquent généralement le remplacement des ions chlorure par d'autres nucléophiles.

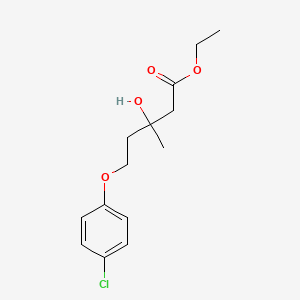

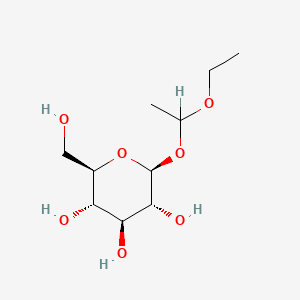

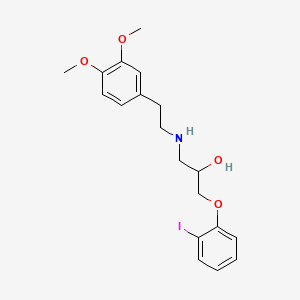

Comparaison Avec Des Composés Similaires

Le chlorure d'hexaméthonium est unique parmi les bloqueurs ganglionnaires en raison de sa structure spécifique et de son mécanisme d'action. Des composés similaires comprennent:

Décaméthonium : Un autre bloqueur ganglionnaire, mais avec une structure différente et un profil pharmacologique légèrement différent.

Chlorure de phénacyl homatropinium : Un composé d'ammonium quaternaire présentant une activité de blocage ganglionnaire, mais une durée d'action plus courte.

Le this compound se distingue par sa liaison spécifique aux récepteurs nicotiniques de l'acétylcholine et son importance historique dans le traitement de l'hypertension.

Propriétés

Numéro CAS |

60-25-3 |

|---|---|

Formule moléculaire |

C12H30ClN2+ |

Poids moléculaire |

237.83 g/mol |

Nom IUPAC |

trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;chloride |

InChI |

InChI=1S/C12H30N2.ClH/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;/h7-12H2,1-6H3;1H/q+2;/p-1 |

Clé InChI |

PDHQYSISHJHEKV-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)CCCCCC[N+](C)(C)C.[Cl-].[Cl-] |

SMILES canonique |

C[N+](C)(C)CCCCCC[N+](C)(C)C.[Cl-] |

| 60-25-3 | |

Description physique |

Other Solid; Liquid |

Numéros CAS associés |

60-26-4 (Parent) |

Synonymes |

Bitartrate, Hexamethonium Bromide, Hexamethonium Chloride, Hexamethonium Depressin Dibromide Dihydrate, Hexamethonium Dibromide, Hexamethonium Dichloride Dihydrate, Hexamethonium Dihydrate, Hexamethonium Dibromide Dihydrate, Hexamethonium Dichloride Dihydroxide, Hexamethonium Diiodide, Hexamethonium Dimethylsulfate, Hexamethonium Diperchlorate, Hexamethonium Hexamethonium Hexamethonium Bitartrate Hexamethonium Bromide Hexamethonium Chloride Hexamethonium Dibromide Hexamethonium Dibromide Dihydrate Hexamethonium Dichloride Dihydrate Hexamethonium Dihydroxide Hexamethonium Diiodide Hexamethonium Dimethylsulfate Hexamethonium Diperchlorate Hexamethonium Iodide Hexamethonium Monotartrate Hexonium Iodide, Hexamethonium Monotartrate, Hexamethonium |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

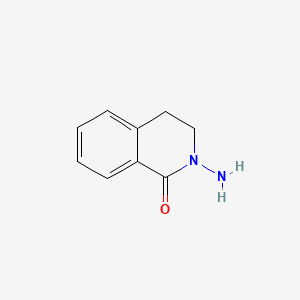

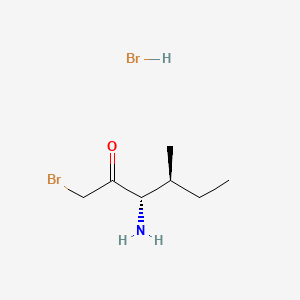

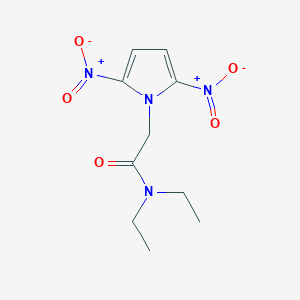

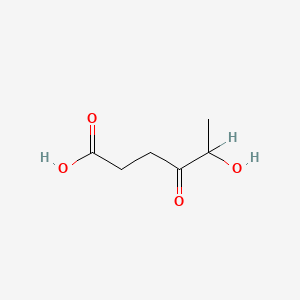

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-10-(2,3,4,5-tetrahydroxypentyl)-8-(trifluoromethyl)benzo[g]pteridine-2,4-dione](/img/structure/B1205384.png)